4-Bromo-2-ethylpent-4-enal

Description

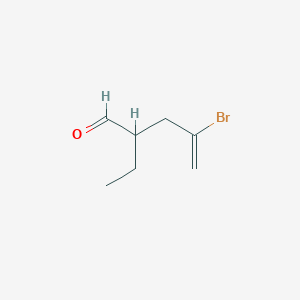

4-Bromo-2-ethylpent-4-enal (C₇H₁₁BrO) is a brominated aliphatic aldehyde characterized by a pentenyl backbone, an ethyl substituent at the C2 position, and a bromine atom at C2. Its structure includes an α,β-unsaturated aldehyde moiety, rendering it reactive in nucleophilic additions and cyclization reactions. The compound was synthesized via a Barbier reaction between 2,3-dibromoprop-1-ene and an aldehyde precursor, yielding a 50% product with two stereoisomers (2:1 ratio) . Key spectral data include:

Properties

CAS No. |

54814-07-2 |

|---|---|

Molecular Formula |

C7H11BrO |

Molecular Weight |

191.07 g/mol |

IUPAC Name |

4-bromo-2-ethylpent-4-enal |

InChI |

InChI=1S/C7H11BrO/c1-3-7(5-9)4-6(2)8/h5,7H,2-4H2,1H3 |

InChI Key |

QYHCJNGEDYBHFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=C)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the bromination of 2-ethylpent-4-enal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylpent-4-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.

Substitution: NaOCH3 in methanol or other suitable solvents.

Major Products Formed

Oxidation: 4-Bromo-2-ethylpentanoic acid.

Reduction: 4-Bromo-2-ethylpent-4-enol.

Substitution: 4-Methoxy-2-ethylpent-4-enal.

Scientific Research Applications

4-Bromo-2-ethylpent-4-enal has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving halogenated aldehydes.

Biology: Its reactivity makes it useful in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylpent-4-enal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the aldehyde group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stereochemistry, and applications of 4-bromo-2-ethylpent-4-enal can be contextualized by comparing it to brominated alkenes and aldehydes with analogous functional groups. Below is a detailed analysis:

4-Bromo-2-phenylpent-4-enenitrile (C₁₁H₁₀BrN)

- Structure : Replaces the ethyl group with a phenyl ring and the aldehyde with a nitrile.

- Synthesis : Likely via nucleophilic substitution or cyanation of a bromoalkene precursor.

- Reactivity : The nitrile group (-C≡N) is less electrophilic than an aldehyde, reducing susceptibility to nucleophilic attack. However, the phenyl group enhances stability via resonance.

- Spectral Data: IR: Strong nitrile absorption at ~2200 cm⁻¹. Storage: Requires -20°C for stability, unlike this compound, which is stored at ambient conditions .

(E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol

- Structure: Features a phenolic -OH group and an imine (-CH=N-) linkage instead of an aldehyde.

- Reactivity: The imine enables condensation reactions, while the phenol group participates in hydrogen bonding, influencing crystallinity.

- Applications : Used in coordination chemistry as a ligand for metal complexes, unlike this compound, which is primarily a synthetic intermediate .

4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

- Structure : Similar to the above but with a 3,4-dimethylphenyl substituent.

- Electronic Effects : Methyl groups enhance electron-donating effects, stabilizing the imine moiety. This contrasts with the electron-withdrawing bromine and aldehyde in this compound.

- Crystallography: Single-crystal X-ray studies (using SHELXL/SHELXT) confirm planar geometry, while this compound’s stereoisomers suggest non-planar conformers .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights | Key Spectral Features |

|---|---|---|---|---|

| This compound | C₇H₁₁BrO | Aldehyde, bromoalkene | Nucleophilic addition, cyclization | IR: 1629 cm⁻¹ (C=O); MS: m/z 43 |

| 4-Bromo-2-phenylpent-4-enenitrile | C₁₁H₁₀BrN | Nitrile, bromoalkene | Stabilized via aromatic conjugation | IR: ~2200 cm⁻¹ (C≡N) |

| (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol | C₁₅H₁₄BrNO | Phenol, imine, bromoarene | Ligand for metal complexes | ¹H NMR: δ 6.5–8.0 (aromatic) |

Key Research Findings

- Steric Effects : The ethyl group in this compound introduces steric hindrance, slowing reactions compared to smaller substituents (e.g., methyl) .

- Electronic Effects : Bromine’s electron-withdrawing nature polarizes the alkene, enhancing electrophilicity at C4. This contrasts with phenyl-substituted analogs, where conjugation reduces reactivity .

- Synthetic Utility : this compound’s aldehyde group enables one-pot annulation reactions (e.g., forming cyclopentanes), unlike nitrile or imine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.